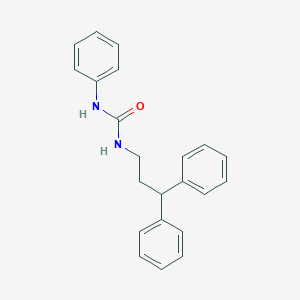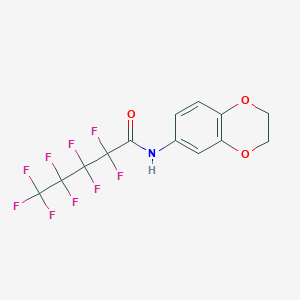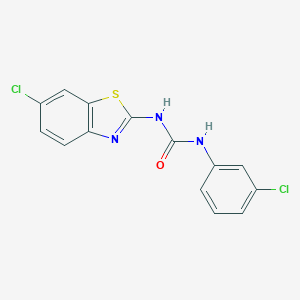![molecular formula C13H10ClN3O B448954 2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B448954.png)
2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is an organic compound with the molecular formula C13H10ClN3O. It is a derivative of benzohydrazide, featuring a pyridine ring and a chloro substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and nicotinaldehyde. The reaction is carried out in ethanol under reflux conditions for about one hour. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Condensation: Hydrazones with various substituents on the carbonyl compound.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
科学研究应用
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide involves its interaction with biological targets such as enzymes or receptors. The pyridine ring and hydrazide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact molecular pathways depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 4-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide
- 2-chloro-N’-[(E)-3-pyridinylmethylene]benzohydrazide
Uniqueness
2-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the chloro and pyridine groups provides a distinct set of chemical and biological properties compared to other benzohydrazide derivatives .
属性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69g/mol |
IUPAC 名称 |
2-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H10ClN3O/c14-12-6-2-1-5-11(12)13(18)17-16-9-10-4-3-7-15-8-10/h1-9H,(H,17,18)/b16-9+ |
InChI 键 |
GQHBRKSTBFJEBG-CXUHLZMHSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Cl |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CN=CC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CN=CC=C2)Cl |
溶解度 |
39 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-5-bromo-2-furohydrazide](/img/structure/B448872.png)
![N'-(2-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448873.png)

![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)propanohydrazide](/img/structure/B448878.png)
![N'-(4-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448879.png)
![N'-(4-bromobenzylidene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448880.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B448887.png)
![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448890.png)
![2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448891.png)

![2-(4-butylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448895.png)
![3,4-dimethyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448897.png)

![N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448899.png)
